2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water, with lithium hydroxide (LiOH) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid (Tafamidis)
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group and carboxylic acid functionality make it versatile for various chemical modifications and applications .
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-3,11H,4H2,(H,12,13) |
InChI Key |
CXMBAJXGCVOYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)CO |
Origin of Product |
United States |
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